An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4,5-dimethoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on the benzene ring, imparts specific physicochemical properties that are critical for its application in various scientific domains. Notably, it serves as a key reactant in the synthesis of Salicylanilide derivatives, which have been investigated as inhibitors of the protein tyrosine kinase Epidermal Growth factor receptor (EGFR), a significant target in cancer therapy. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant biological context.
Physicochemical Properties
The properties of 2-Hydroxy-4,5-dimethoxybenzoic acid are summarized below. These values are crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 198.17 g/mol | --INVALID-LINK-- |
| Melting Point | 213-214 °C (with decomposition) | ChemBK |
| Boiling Point (Predicted) | 361.5 ± 42.0 °C | LookChem |
| pKa (Predicted) | 3.13 ± 0.10 | LookChem |
| Solubility | Sparingly soluble in water. | Guidechem |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | LookChem |
| LogP (Predicted) | 1.6 | PubChem CID: 11564650 |
| Hydrogen Bond Donor Count | 2 | LookChem |
| Hydrogen Bond Acceptor Count | 5 | LookChem |
Spectral Data
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198.[1] Key fragmentation patterns for aromatic carboxylic acids typically involve the loss of functional groups.[2][3][4] Expected fragments for this molecule could include:
-
[M-OH]⁺ (m/z 181): Loss of the hydroxyl radical from the carboxylic acid.
-
[M-COOH]⁺ (m/z 153): Loss of the carboxyl group.
-
[M-CH₃]⁺ (m/z 183): Loss of a methyl radical from one of the methoxy groups.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to its functional groups.[5]
-
O-H Stretch (Carboxylic Acid): A very broad band in the range of 3300-2500 cm⁻¹.[6]
-
O-H Stretch (Phenol): A broad band around 3500-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks between 3100-3000 cm⁻¹.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710-1680 cm⁻¹.[6]
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether and Acid): Strong bands in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the phenolic proton, two singlets for the non-equivalent aromatic protons, and two singlets for the two methoxy group protons (typically 3.5-4.0 ppm).
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-180 ppm).[7] Aromatic carbons would appear between 100-160 ppm, with those attached to oxygen atoms being further downfield. The two methoxy carbons would be expected around 55-60 ppm.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid and the determination of its key physicochemical properties.
Synthesis Protocol: Demethylation of 2,4,5-Trimethoxybenzoic Acid
A common method for synthesizing 2-Hydroxy-4,5-dimethoxybenzoic acid involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[8]
Materials:
-
2,4,5-Trimethoxybenzoic acid
-
Piperazine
-
N,N-Dimethylacetamide (DMA)
-
Hydrochloric Acid (for pH adjustment)
-
Nitrogen or Argon gas supply
-
Reaction flask, condenser, heating mantle, stirrer
-
Filtration apparatus
Procedure:
-
Suspend 2.0g of 2,4,5-trimethoxybenzoic acid and 5.45g of piperazine in 10 mL of N,N-Dimethylacetamide in a reaction flask under a nitrogen atmosphere.[8]
-
Heat the mixture to 150 °C and stir for 2 hours.[8]
-
Monitor the reaction to completion (e.g., by TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure (e.g., using a rotary evaporator at 70 °C).[8]
-
Adjust the pH of the residue to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.
-
Stir the mixture at room temperature overnight to ensure complete precipitation.[8]
-
Collect the solid product by suction filtration.
-
Wash the product with cold water and dry under reduced pressure to yield 2-Hydroxy-4,5-dimethoxybenzoic acid.[8]
Melting Point Determination: Capillary Method
Materials:
-
Dry, powdered 2-Hydroxy-4,5-dimethoxybenzoic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Thermometer
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube by tapping the open end into the powder, achieving a packed height of 2-3 mm.[10]
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[9][10]
-
Place the capillary tube into the heating block of the melting point apparatus.[11]
-
For an unknown sample, perform a rapid preliminary heating (4-5 °C/minute) to determine an approximate melting range.[12]
-
For a precise measurement, start heating a new sample, and once the temperature is about 15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[10][12]
-
Record the temperature at which the first drop of liquid appears (onset of melting).[12]
-
Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).[12]
-
The recorded range is the melting point of the substance. Repeat the measurement at least twice for accuracy.[12]
pKa Determination: Potentiometric Titration
Materials:
-
2-Hydroxy-4,5-dimethoxybenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water
-
Calibrated pH meter with an electrode
-
Burette, beaker, magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in water to a specific concentration (e.g., 1 mM).[13][14] If solubility is low, a co-solvent like methanol can be used, but this will yield an apparent pKa (pKa').
-
Ionic Strength: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13]
-
Initial pH Adjustment: Place the solution in a beaker with a magnetic stirrer. Adjust the initial pH to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the compound is fully protonated.[13][14]
-
Titration: Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.
-
Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[13]
-
Endpoint: Continue the titration until the pH is well into the basic range (e.g., pH 12).[14]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative plot.[13]
Solubility Determination: Shake-Flask Method
Materials:
-
2-Hydroxy-4,5-dimethoxybenzoic acid (solid)
-
Solvent (e.g., phosphate-buffered saline pH 7.4, water)
-
Vials or flasks with tight-sealing caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.[15] This ensures that a saturated solution is formed.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[16]
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[15][16][17]
-
After equilibration, stop the agitation and let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed to separate the undissolved solid.[18] This step is critical to avoid aspirating solid particles.
-
Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Biological Context: Relevance to EGFR Signaling
2-Hydroxy-4,5-dimethoxybenzoic acid is a precursor for synthesizing compounds that inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors developed from this benzoic acid derivative would interfere with this signaling, potentially halting uncontrolled cell growth.
References
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- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 9. Determination of Melting Point [wiredchemist.com]
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- 12. jk-sci.com [jk-sci.com]
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